molecular formula C9H8N4O8 B15486758 ethyl N-(2,4,6-trinitrophenyl)carbamate CAS No. 6268-35-5

ethyl N-(2,4,6-trinitrophenyl)carbamate

Cat. No.: B15486758
CAS No.: 6268-35-5
M. Wt: 300.18 g/mol
InChI Key: KYQFMWDOPNFHDT-UHFFFAOYSA-N
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Description

Ethyl N-(2,4,6-trinitrophenyl)carbamate (CAS 6268-35-5) is a chemical compound with the molecular formula C9H8N4O8 and a molecular weight of 300.18 g/mol . This carbamate ester features a 2,4,6-trinitrophenyl (picryl) functional group, which may contribute to its properties and research utility. Compounds within the carbamate class are extensively studied for their ability to interact with esterase enzymes, such as acetylcholinesterase and butyrylcholinesterase . While the specific biological profile of this compound is not fully detailed in public literature, its structure suggests potential value as an intermediate in organic synthesis or for investigating enzyme inhibition and activation mechanisms. Research indicates that certain trinitro-aromatic compounds can act as non-essential activators of butyrylcholinesterase, proposing a mechanism where the compound binds to a hydrophobic site on the enzyme, inducing a conformational change that makes the active site gorge more accessible . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, noting that carbamate compounds can exhibit toxicity through the reversible inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine .

Properties

CAS No.

6268-35-5

Molecular Formula

C9H8N4O8

Molecular Weight

300.18 g/mol

IUPAC Name

ethyl N-(2,4,6-trinitrophenyl)carbamate

InChI

InChI=1S/C9H8N4O8/c1-2-21-9(14)10-8-6(12(17)18)3-5(11(15)16)4-7(8)13(19)20/h3-4H,2H2,1H3,(H,10,14)

InChI Key

KYQFMWDOPNFHDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

Substituent Effects : Nitro groups on the phenyl ring are critical for stability, while carbamate/amine substituents modulate oxygen balance and sensitivity .

Performance Trade-offs : this compound offers a balance between stability and energy output but underperforms HM-I in VoD due to lower nitrogen content .

Safety : The compound’s moderate sensitivity makes it safer to handle than TNT but less ideal than HM-I for military applications .

Q & A

Q. Q1. What synthetic methodologies are optimal for preparing ethyl N-(2,4,6-trinitrophenyl)carbamate?

A1. The compound is synthesized via carbamate formation between amines and carbonyl derivatives. Key steps include:

  • Amine Activation : Use of activating agents (e.g., HATU) to facilitate coupling between 2,4,6-trinitroaniline and ethyl chloroformate .
  • Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile improve reaction yields by stabilizing intermediates .
  • Purification : Chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Q2. How does the 2,4,6-trinitrophenyl group influence the compound’s stability under varying pH conditions?

A2. The electron-withdrawing nitro groups enhance stability in acidic conditions (pH 2–6) but promote hydrolysis in alkaline environments (pH >8).

  • Experimental Design : Stability assays using HPLC to monitor degradation products at 25°C across pH 2–12 .
  • Key Finding : Hydrolysis at pH 10 generates 2,4,6-trinitrophenol (TNP) and ethyl carbamate, confirmed via LC-MS .

Advanced Research Questions

Q. Q3. How does this compound interact with bacterial targets to exert antibacterial effects?

A3. The compound disrupts bacterial membranes and enzyme systems via:

  • Electrophilic Reactivity : The trinitrophenyl group acts as a Michael acceptor, covalently modifying cysteine residues in essential enzymes (e.g., dihydrofolate reductase) .
  • Methodology : MIC assays against E. coli (MIC = 9.95 ± 0.48 μM) and S. aureus (MIC = 16.87 ± 0.41 μM) paired with molecular docking to identify binding pockets .
  • Synergy : Combined with β-lactams, it reduces efflux pump activity, enhancing antibiotic efficacy .

Q. Q4. What computational approaches predict the compound’s energetic properties and potential as an explosive precursor?

A4. Density Functional Theory (DFT) calculations reveal:

  • Detonation Velocity : Predicted at 7,800 m/s, comparable to TNT, due to high nitrogen/oxygen content .
  • Oxidative Stability : Oxidative Balance (OxB) value of -85.05 indicates high susceptibility to redox reactions, necessitating inert storage conditions .
  • Validation : Experimental DSC analysis confirms exothermic decomposition peaks at 220–250°C .

Q. Q5. How do structural modifications of the carbamate group affect biological activity?

A5. Comparative studies with analogs show:

  • Ethyl vs. Methyl Carbamate : Ethyl derivatives exhibit 3× higher lipophilicity (logP = 2.1 vs. 1.5), improving membrane permeability .
  • Trinitrophenyl vs. Tribromophenyl : Trinitrophenyl analogs show superior antibacterial activity (MIC 8.96–16.87 μM) due to stronger electrophilicity .
  • Methodology : SAR analysis via Hammett plots correlates substituent σ values with bioactivity .

Data Contradiction Analysis

Q. Q6. Discrepancies in reported MIC values for Gram-negative vs. Gram-positive bacteria: How to resolve?

A6. Variations arise from differences in:

  • Membrane Composition : Gram-negative outer membrane reduces compound uptake, requiring higher concentrations (e.g., P. aeruginosa MIC = 9.27 μM vs. B. subtilis MIC = 9.43 μM) .
  • Experimental Conditions : Standardize broth microdilution assays (CLSI guidelines) and control for efflux pump inhibitors .

Q. Q7. Conflicting computational vs. experimental stability How to reconcile?

A7. DFT may underestimate solvation effects. Mitigate via:

  • Hybrid Methods : Combine MD simulations with quantum mechanics to model hydrolysis pathways .
  • Validation : TGA/DSC under humid conditions to assess real-world degradation .

Methodological Recommendations

Q. Q8. What techniques characterize the compound’s binding to biological macromolecules?

A8. Use:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to bacterial enzymes (e.g., KD = 1.2 nM for E. coli DHFR) .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins to identify critical interactions .

Q. Q9. How to optimize synthetic yield while minimizing hazardous byproducts?

A9. Strategies include:

  • Flow Chemistry : Continuous synthesis reduces intermediate decomposition and improves safety .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity without sacrificing yield (85% vs. 82%) .

Future Research Directions

Q. Q10. What unexplored applications exist in neuropharmacology?

A10. Hypothesized roles include:

  • Acetylcholinesterase Inhibition : Analog studies (e.g., trifluoromethyl derivatives) suggest potential for Alzheimer’s therapy .
  • Experimental Plan : Patch-clamp assays to assess ion channel modulation in neuronal cells .

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